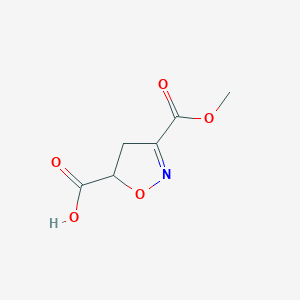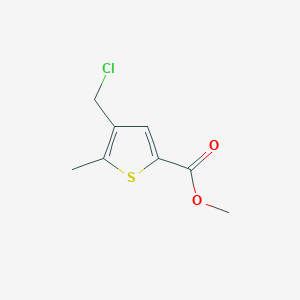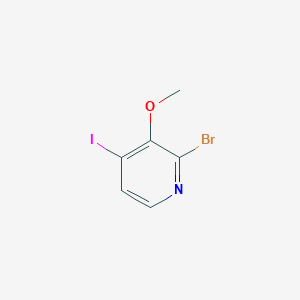![molecular formula C11H14N2 B1523894 [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333867-40-5](/img/structure/B1523894.png)
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Vue d'ensemble
Description
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine typically involves the reaction of 2,5-dihydro-1H-pyrrole with a phenylmethanamine derivative. One common method includes the use of 2,5-dimethoxytetrahydrofuran and a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrrole . The reaction conditions often involve ultrasonic exposure to enhance the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanamine group, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution can introduce halogen or nitro groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound may be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mécanisme D'action
The mechanism of action of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrole: A simpler analog that lacks the phenyl and methanamine groups.
Phenylmethanamine: Lacks the pyrrole ring but retains the phenyl and methanamine groups.
2,5-Dihydro-1H-pyrrole: Lacks the phenyl and methanamine groups but retains the pyrrole ring.
Uniqueness: The uniqueness of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-5,8H,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDOVDVYACJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



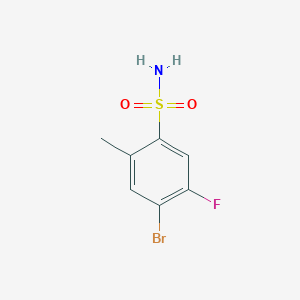

![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)
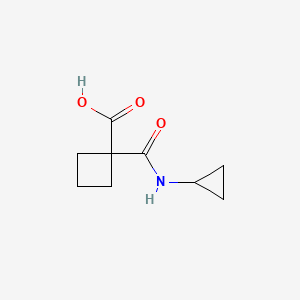
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
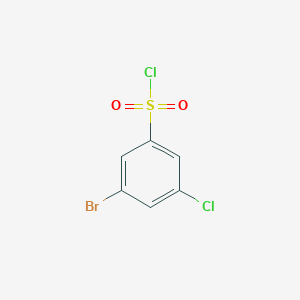
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)
![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)
